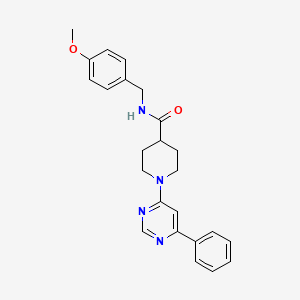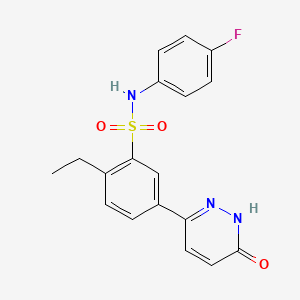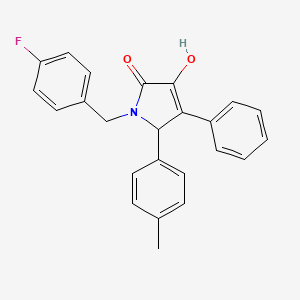
1-(4-fluorobenzyl)-3-hydroxy-5-(4-methylphenyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes fluorine, hydroxyl, methyl, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities make it a candidate for drug development and other biological studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE include other fluorinated aromatic compounds and pyrrolidines. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H20FNO2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-hydroxy-2-(4-methylphenyl)-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO2/c1-16-7-11-19(12-8-16)22-21(18-5-3-2-4-6-18)23(27)24(28)26(22)15-17-9-13-20(25)14-10-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
BCKVLRTUJFDINM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11277757.png)
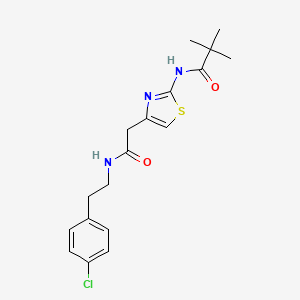

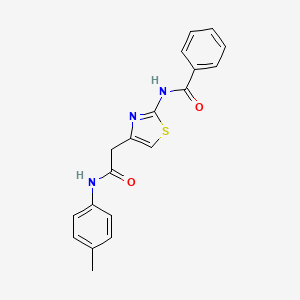
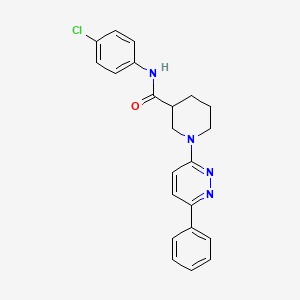
![N-(2-hydroxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277793.png)
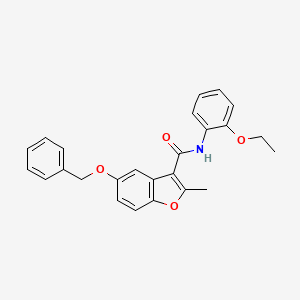
![3-methyl-6-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)-1,3-benzothiazol-2(3H)-one](/img/structure/B11277809.png)
![N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277823.png)
![1-(4-Ethylphenyl)-3-[(tetrahydrofuran-2-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B11277830.png)
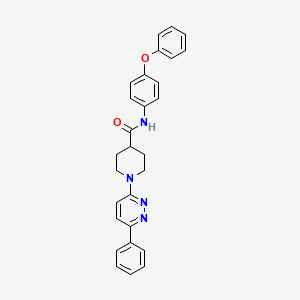
![N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11277851.png)
